Imidazole vs. Pyrazole Heterocycle Divergence in Lipophilicity (XLogP3‑AA)
The imidazole‑4‑sulfonamide target compound shows a computed XLogP3‑AA of 1.2, whereas the direct pyrazole‑4‑sulfonamide analog (N‑(2‑hydroxy‑2‑methyl‑4‑phenylbutyl)‑1‑methyl‑1H‑pyrazole‑4‑sulfonamide, CID 76147717) yields an XLogP3‑AA of 1.1 [1][2]. Although the absolute difference appears modest, the replacement of the imidazole nitrogen‑withdrawing framework by a pyrazole ring alters the electronic distribution and hydrogen‑bond acceptor pattern, which can shift binding affinity and selectivity profiles independently of bulk lipophilicity [1][2].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.2 |
| Comparator Or Baseline | N‑(2‑hydroxy‑2‑methyl‑4‑phenylbutyl)‑1‑methyl‑1H‑pyrazole‑4‑sulfonamide: XLogP3‑AA = 1.1 |
| Quantified Difference | Δ XLogP3‑AA = 0.1 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Even a 0.1 unit shift in logP can translate into meaningful differences in membrane permeability and non‑specific protein binding, making the imidazole scaffold chemically distinct from the pyrazole analog during lead optimization and procurement.
- [1] PubChem Compound Summary CID 71806245. XLogP3‑AA property. https://pubchem.ncbi.nlm.nih.gov/compound/71806245 View Source
- [2] PubChem Compound Summary CID 76147717. XLogP3‑AA property. https://pubchem.ncbi.nlm.nih.gov/compound/76147717 View Source
